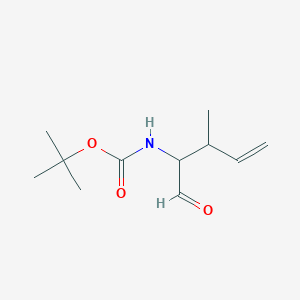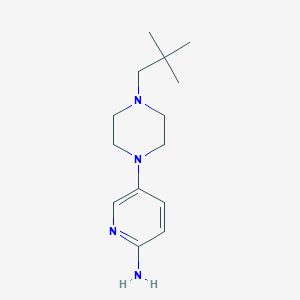
N-(4-Chlorobenzyl)-3-fluoro-4-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Chlorobenzyl)-3-fluoro-4-nitrobenzamide is an organic compound that belongs to the class of benzamides It features a benzamide core substituted with a 4-chlorobenzyl group, a 3-fluoro group, and a 4-nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chlorobenzyl)-3-fluoro-4-nitrobenzamide typically involves the following steps:
Chlorobenzylation: The 4-chlorobenzyl group can be introduced via a Friedel-Crafts alkylation reaction, where 3-fluoro-4-nitrobenzamide reacts with 4-chlorobenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Amidation: The final step involves the formation of the amide bond, which can be achieved by reacting the intermediate product with an appropriate amine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
N-(4-Chlorobenzyl)-3-fluoro-4-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl position, using oxidizing agents like chromic acid.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Nucleophiles such as amines or thiols, appropriate solvents
Oxidation: Chromic acid, potassium permanganate
Major Products Formed
Reduction: 3-fluoro-4-amino-N-(4-chlorobenzyl)benzamide
Substitution: Various substituted derivatives depending on the nucleophile used
Oxidation: Oxidized derivatives at the benzyl position
Scientific Research Applications
N-(4-Chlorobenzyl)-3-fluoro-4-nitrobenzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in studies to understand its interaction with biological macromolecules and its potential as a bioactive compound.
Industrial Applications: The compound may find use in the development of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of N-(4-Chlorobenzyl)-3-fluoro-4-nitrobenzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the nitro, fluoro, and chlorobenzyl groups can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-Chlorobenzyl chloride
- 3-Fluoro-4-nitrobenzamide
- N-(4-Chlorobenzyl)-N-methylbenzene-1,4-disulfonamide
Uniqueness
N-(4-Chlorobenzyl)-3-fluoro-4-nitrobenzamide is unique due to the combination of its substituents, which confer specific chemical and physical properties. The presence of the nitro group enhances its reactivity, while the fluoro and chlorobenzyl groups contribute to its potential biological activity and stability.
Properties
Molecular Formula |
C14H10ClFN2O3 |
|---|---|
Molecular Weight |
308.69 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-3-fluoro-4-nitrobenzamide |
InChI |
InChI=1S/C14H10ClFN2O3/c15-11-4-1-9(2-5-11)8-17-14(19)10-3-6-13(18(20)21)12(16)7-10/h1-7H,8H2,(H,17,19) |
InChI Key |
BETNXUZHMVZIAM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C2=CC(=C(C=C2)[N+](=O)[O-])F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[3-(Cycloheptylamino)propyl]dimethylamine](/img/structure/B13331315.png)




![tert-Butyl 7-fluoro-2,5-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B13331332.png)

![2-{6-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}ethan-1-amine](/img/structure/B13331346.png)



![3-Methyl-3,4-dihydro-5H-imidazo[4,5-b]pyridin-5-one](/img/structure/B13331380.png)

